molecular formula C6H14BrN B1360198 Cyclohexylamine hydrobromide CAS No. 26227-54-3

Cyclohexylamine hydrobromide

Cat. No. B1360198
CAS RN: 26227-54-3
M. Wt: 180.09 g/mol
InChI Key: QOHWJRRXQPGIQW-UHFFFAOYSA-N
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Scientific Research Applications

  • Corrosion Inhibition and Chemical Intermediate

    • Field : Industrial Chemistry
    • Application : Cyclohexylamine is used as a corrosion inhibitor as well as a chemical intermediate in a very wide range of industrial fields .
  • Visible-light-enabled Stereoselective Synthesis

    • Field : Organic Chemistry
    • Application : An unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, has been developed .
    • Method : This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible, in moderate to good yields with excellent diastereoselectivities . This protocol has some excellent features, such as full atom economy, good functional-group compatibility, mild reaction conditions, and an overall redox-neutral process .
    • Results : An asymmetric version of this cycloaddition was preliminarily investigated via the incorporation of a chiral phosphoric acid (CPA), and moderate to good enantioselectivity could be effectively realized with excellent diastereoselectivity .

Future Directions

As of my knowledge cutoff in 2021, specific future directions for Cyclohexylamine hydrobromide were not found in the literature. However, given its properties and uses, it could potentially find applications in various fields such as pharmaceuticals, chemical synthesis, and materials science. Please refer to the most recent literature for the latest developments.


properties

IUPAC Name

cyclohexanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWJRRXQPGIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180865
Record name Cyclohexylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine hydrobromide

CAS RN

26227-54-3
Record name Cyclohexanamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26227-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylammonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylammonium bromide
Source EPA DSSTox
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Record name Cyclohexylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
R Schultz - The Journal of Organic Chemistry, 1960 - ACS Publications
… cyclohexylamine hydrobromide (IV). When nitrocyclohexane is reduced under the same conditions cyclohexylamine hydrobromide is also formed. When, however, the reaction is …
Number of citations: 2 pubs.acs.org
H Fahim, A Fleifel, F Fahim - The Journal of Organic Chemistry, 1960 - ACS Publications
… cyclohexylamine hydrobromide (IV). When nitrocyclohexane is reduced under the same conditions cyclohexylamine hydrobromide is also formed. When, however, the reaction is …
Number of citations: 4 pubs.acs.org
H Takei, I Watanabe, T Mukaiyama - Bulletin of the Chemical Society of …, 1965 - journal.csj.jp
… of Ib in carbon tetrachloride, but cyclohexylamine hydrobromide was obtained in a good yield. … rapidly react with Ib, thus giving cyclohexylamine hydrobromide. On the other hand, when …
Number of citations: 15 www.journal.csj.jp
GN Walker, RJ Kempton - The Journal of Organic Chemistry, 1971 - ACS Publications
… A mixture of 1.15 g (3 mmol) of the indano[l,2-6]aziridine 4 and 1.08 g (6 mmol) of cyclohexylamine hydrobromide in 150 ml of ether and 20 ml of methanol was irradiated for 8 hr …
Number of citations: 46 pubs.acs.org
DK Banerjee, TR Kasturi - Journal of the American Chemical …, 1957 - ACS Publications
… (0.045 mole) of cyclohexylamine hydrobromide. The filtrate … temperature for 14 hr., the cyclohexylamine hydrobromide, … after removing the cyclohexylamine hydrobromide by filtration. …
Number of citations: 5 pubs.acs.org
P Tarburton, JP Edasery, CA Kingsbury… - Croatica Chemica …, 1980 - hrcak.srce.hr
… Later 0.8 g (16.340/o) of what we suspected was a 50 : 50 mixture of N-15/N-14 cyclohexylamine hydrobromide was recovered. The mother liquor was vaccum stripped down to 20 ml …
Number of citations: 3 hrcak.srce.hr
NH Cromwell, RP Cahoy, WE Franklin… - Journal of the …, 1957 - ACS Publications
… (0.045 mole) of cyclohexylamine hydrobromide. The filtrate … temperature for 14 hr., the cyclohexylamine hydrobromide, … after removing the cyclohexylamine hydrobromide by filtration. …
Number of citations: 26 pubs.acs.org
DL Garling, NH Cromwell - The Journal of Organic Chemistry, 1973 - ACS Publications
… An identical control experiment in which the cyclohexylamine hydrobromide was not included … An identical experiment, conducted without the cyclohexylamine hydrobromide, gave the …
Number of citations: 12 pubs.acs.org
JD Sculley, NH CROMWELL - The Journal of Organic Chemistry, 1951 - ACS Publications
Certain a, 0-diamino ketones, ethyleneimine ketones, and their carbinol de-rivatives have been successfully synthesized in this laboratory, notably in the benzalacetophenone (1) and …
Number of citations: 2 pubs.acs.org
NH Cromwell, GD Mercer - Journal of the American Chemical …, 1957 - ACS Publications
… The solid cyclohexylamine hydrobromide was removed by filtration and the filtrate concentrated to a thick sirupy residue under … The by-product cyclohexylamine hydrobromide was …
Number of citations: 27 pubs.acs.org

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